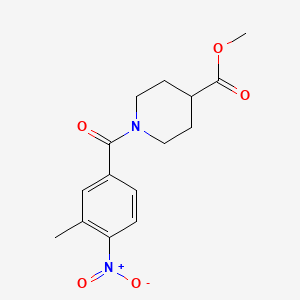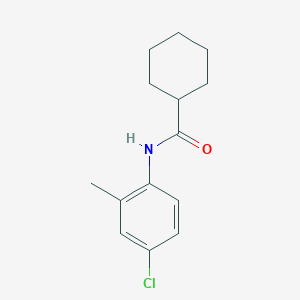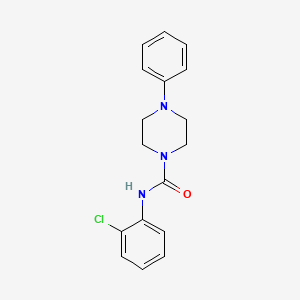
N-(2-chlorophenyl)-4-phenyl-1-piperazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorophenyl)-4-phenyl-1-piperazinecarboxamide, also known as CPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of neuroscience. CPP is a piperazine derivative that acts as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a key player in the regulation of synaptic plasticity and memory formation.
Mécanisme D'action
N-(2-chlorophenyl)-4-phenyl-1-piperazinecarboxamide acts as a noncompetitive antagonist of the NMDA receptor, binding to the receptor at a site distinct from the glutamate binding site. By blocking the ion channel of the receptor, N-(2-chlorophenyl)-4-phenyl-1-piperazinecarboxamide can reduce the influx of calcium ions into the neuron, which is a key step in the induction of long-term potentiation (LTP) and synaptic plasticity.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-4-phenyl-1-piperazinecarboxamide has been shown to have a range of biochemical and physiological effects, including the modulation of synaptic transmission, the regulation of calcium signaling, and the induction of apoptosis in certain cell types. In animal models, N-(2-chlorophenyl)-4-phenyl-1-piperazinecarboxamide has been shown to have analgesic and anticonvulsant effects, as well as neuroprotective effects in models of stroke and traumatic brain injury.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-chlorophenyl)-4-phenyl-1-piperazinecarboxamide has several advantages for lab experiments, including its high potency and selectivity for the NMDA receptor, its ability to penetrate the blood-brain barrier, and its relatively low toxicity. However, N-(2-chlorophenyl)-4-phenyl-1-piperazinecarboxamide also has some limitations, including its short half-life in vivo, its potential to induce seizures at high doses, and its limited solubility in aqueous solutions.
Orientations Futures
There are several potential future directions for research on N-(2-chlorophenyl)-4-phenyl-1-piperazinecarboxamide and related compounds. One area of interest is the development of more potent and selective NMDA receptor antagonists for use in basic and clinical neuroscience research. Another area of interest is the investigation of the role of NMDA receptor dysfunction in neuropsychiatric disorders such as schizophrenia and depression, and the potential therapeutic applications of NMDA receptor modulators in these conditions. Finally, there is a need for further research on the safety and toxicity of N-(2-chlorophenyl)-4-phenyl-1-piperazinecarboxamide and related compounds, particularly in the context of long-term use and potential clinical applications.
Méthodes De Synthèse
N-(2-chlorophenyl)-4-phenyl-1-piperazinecarboxamide can be synthesized through a multi-step process involving the reaction of 2-chlorobenzonitrile with phenylmagnesium bromide, followed by cyclization with ethylenediamine and subsequent reaction with phosgene. The yield of N-(2-chlorophenyl)-4-phenyl-1-piperazinecarboxamide can be improved by optimizing the reaction conditions and purification methods.
Applications De Recherche Scientifique
N-(2-chlorophenyl)-4-phenyl-1-piperazinecarboxamide has been extensively studied for its potential applications in basic and clinical neuroscience research. It has been shown to modulate the activity of the NMDA receptor, which is involved in a wide range of physiological and pathological processes, including learning and memory, synaptic plasticity, pain perception, and neurodegeneration.
Propriétés
IUPAC Name |
N-(2-chlorophenyl)-4-phenylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O/c18-15-8-4-5-9-16(15)19-17(22)21-12-10-20(11-13-21)14-6-2-1-3-7-14/h1-9H,10-13H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQSLWKOURQXKQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-4-phenylpiperazine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]benzamide](/img/structure/B5718584.png)
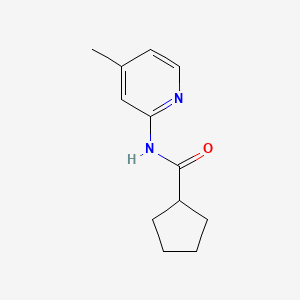
![3-{[1-(4-chlorophenyl)ethylidene]amino}-2-imino-N-(4-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B5718604.png)
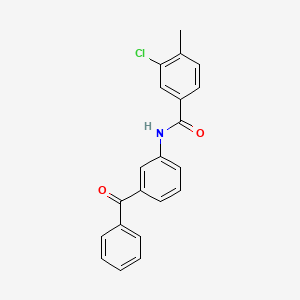
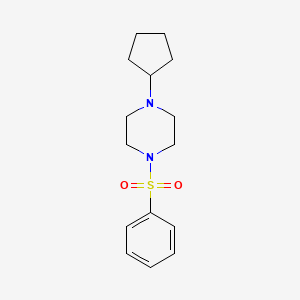
![N-[2-(1-pyrrolidinylcarbonyl)phenyl]propanamide](/img/structure/B5718622.png)
